(1Z)-8-ETHOXY-4,4-DIMETHYL-N-PHENYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE
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Overview
Description
(1Z)-8-ETHOXY-4,4-DIMETHYL-N-PHENYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is a complex organic compound with a unique structure that includes a quinoline core, ethoxy group, and dithiolo moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-8-ETHOXY-4,4-DIMETHYL-N-PHENYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. The dithiolo moiety is introduced through a subsequent reaction with carbon disulfide and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(1Z)-8-ETHOXY-4,4-DIMETHYL-N-PHENYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various alkyl groups.
Scientific Research Applications
(1Z)-8-ETHOXY-4,4-DIMETHYL-N-PHENYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of (1Z)-8-ETHOXY-4,4-DIMETHYL-N-PHENYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to DNA and interfering with the replication process, leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with a similar quinoline core structure.
Dithiolo compounds: Compounds containing the dithiolo moiety.
Ethoxy-substituted compounds: Compounds with an ethoxy group attached to the core structure.
Uniqueness
(1Z)-8-ETHOXY-4,4-DIMETHYL-N-PHENYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is unique due to the combination of its quinoline core, dithiolo moiety, and ethoxy group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C20H20N2OS2 |
---|---|
Molecular Weight |
368.5g/mol |
IUPAC Name |
8-ethoxy-4,4-dimethyl-N-phenyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C20H20N2OS2/c1-4-23-14-10-11-16-15(12-14)17-18(20(2,3)22-16)24-25-19(17)21-13-8-6-5-7-9-13/h5-12,22H,4H2,1-3H3 |
InChI Key |
UKKPQABZMYCBGJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=CC=C4)SS3)(C)C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=CC=C4)SS3)(C)C |
Origin of Product |
United States |
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